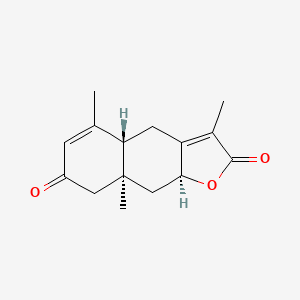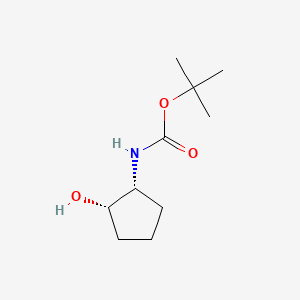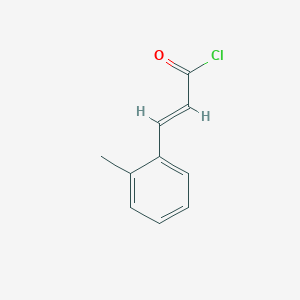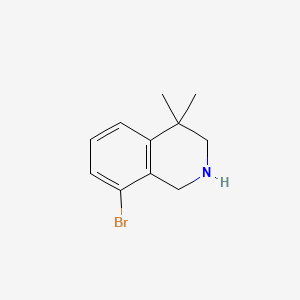![molecular formula C7H12FN B1149385 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 1341039-59-5](/img/structure/B1149385.png)
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C7H12FN·HCl and a molecular weight of 165.64 g/mol . This compound is a bicyclic amine with a fluorine atom at the 8th position, making it a unique structure in the field of organic chemistry. It is often used in various scientific research applications due to its interesting chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 8-Fluoro-3-azabicyclo[32It’s structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body, including the cholinergic and dopaminergic systems.
Mode of Action
The exact mode of action of 8-Fluoro-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may interact with its targets by binding to specific receptors, thereby modulating their activity.
Biochemical Pathways
The specific biochemical pathways affected by 8-Fluoro-3-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect a wide array of biological activities .
Result of Action
The molecular and cellular effects of 8-Fluoro-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may modulate neurotransmitter systems, leading to changes in neuronal signaling.
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride. For instance, it is recommended to store this compound in a cool, dry place in a tightly closed container . It should also be kept away from oxidizing agents .
Biochemical Analysis
Biochemical Properties
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The interaction between this compound and cholinesterase enzymes can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine . This inhibition can have profound effects on neurotransmission and muscle function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and release . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cholinesterase enzymes, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter in the synaptic cleft. The elevated acetylcholine levels can enhance cholinergic signaling, leading to various physiological effects. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cholinesterase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects . At higher doses, it can lead to toxic effects, including muscle weakness, respiratory distress, and convulsions . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to different compartments, including the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may be directed to the synaptic vesicles in neurons, where it can modulate neurotransmitter release. Additionally, its localization within the nucleus can influence gene expression by interacting with transcriptional machinery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information. Alternatively, the stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted bicyclic amines .
Scientific Research Applications
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound has a similar bicyclic structure but with an oxygen atom instead of a fluorine atom.
3-Azabicyclo[3.2.1]octane derivatives: Various derivatives of 3-azabicyclo[3.2.1]octane exist, differing in the substituents attached to the bicyclic scaffold.
Uniqueness
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the fluorine atom at the 8th position, which imparts distinct chemical and biological properties compared to other similar compounds. This fluorine substitution can enhance the compound’s stability, binding affinity, and selectivity in various applications .
Properties
IUPAC Name |
8-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCBWFGHBQWSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)

